![molecular formula C9H12BrN B2530174 3-Bromo-2-isobutylpyridine CAS No. 1513963-20-6](/img/structure/B2530174.png)
3-Bromo-2-isobutylpyridine
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Description
Molecular Structure Analysis
The molecular structure of similar compounds like 3-bromo-2-Hydroxypyridine has been investigated using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods help in optimizing the molecular structures of the compounds .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-2-isobutylpyridine are not available, bromo-compounds are known to undergo various reactions with bases .Scientific Research Applications
Bromodomain Inhibition
3B2IBP has been investigated as a potential bromodomain inhibitor . Bromodomains are protein modules that recognize acetylated lysine residues on histones, playing a crucial role in gene regulation. By inhibiting bromodomains, 3B2IBP may modulate gene expression and impact cellular processes .
Organic Synthesis and Catalysis
a. Cross-Coupling Reactions: 3B2IBP can serve as a boron reagent in Suzuki–Miyaura cross-coupling reactions . These reactions allow the formation of carbon–carbon bonds, essential for constructing complex organic molecules. Researchers utilize 3B2IBP to create functionalized compounds with diverse applications .
properties
IUPAC Name |
3-bromo-2-(2-methylpropyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(2)6-9-8(10)4-3-5-11-9/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWCYSUVMKTGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CC=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-isobutylpyridine |
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